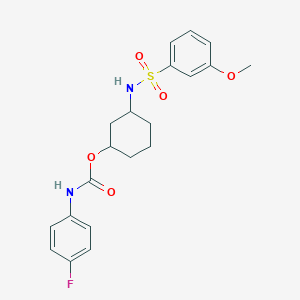

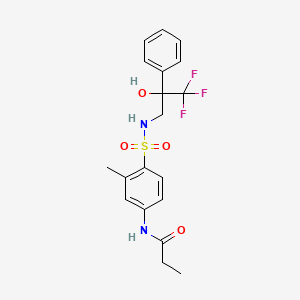

![molecular formula C13H17N3O2 B2983627 Ethyl 1-(tert-butyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate CAS No. 1845716-98-4](/img/structure/B2983627.png)

Ethyl 1-(tert-butyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of triazole compounds is a topic of ongoing research. For instance, one study discusses the synthesis of novel triazole-pyrimidine hybrids, which were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study presents a regioselective method to access 1,4,5-trisubstituted 1,2,3-triazoles .Molecular Structure Analysis

The molecular structure of triazole compounds can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

Triazole compounds exhibit multiple reactivity due to the presence of several reaction centers and the possibility of prototropic annular tautomerism . They can undergo various chemical reactions, including alkylation .Scientific Research Applications

Structural Studies and Chemical Properties

Ethyl 1-(tert-butyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate has been studied for its structural properties and applications in synthetic chemistry. One study focused on the compound ethyl 1-(5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranos-5-C- yl)-1,2,3-triazole-5-carboxylate, demonstrating its structure and the formation of infinite chains joined by hydrogen bonding, which may have implications for its use in various chemical syntheses (Horton, Levine, Norris, Luck, & Silverton, 1997).

Synthesis and Reactivity

The synthesis and reactivity of compounds related to ethyl 1-(tert-butyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate have been explored in several studies. For instance, the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines using ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates showcases the versatility of the core triazole structure in creating potentially bioactive molecules (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).

Catalysis and Chemical Transformation

In catalysis, the use of tert-butyl compounds, including those similar to ethyl 1-(tert-butyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate, has been documented. A study on the radical addition of benzaldehyde and allyl esters initiated by tert-butylperoxy compounds highlights the role of tert-butyl groups in promoting efficient chemical transformations, potentially applicable to the synthesis of complex molecules and intermediates (Sun et al., 2022).

Application in Heterocyclic Chemistry

Research on the synthesis of heterocyclic compounds, such as triazoles, demonstrates the utility of ethyl 1-(tert-butyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate in creating novel chemical entities with potential applications in drug discovery and materials science. For example, the synthesis of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate using microwave-assisted organic synthesis (MAOS) method indicates the efficiency of incorporating the tert-butyl group in facilitating chemical reactions under controlled conditions (Insani, Wahyuningrum, & Bundjali, 2015).

Future Directions

Triazole compounds continue to be a focus of research due to their potential applications in medicinal chemistry. For instance, triazole-pyrimidine hybrids have shown potential as neuroprotective and anti-neuroinflammatory agents . Future research may continue to explore the synthesis, properties, and applications of these and other triazole compounds.

properties

IUPAC Name |

ethyl 1-tert-butylbenzotriazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-5-18-12(17)9-6-7-11-10(8-9)14-15-16(11)13(2,3)4/h6-8H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMOEUKEHQFDOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(N=N2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(tert-butyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

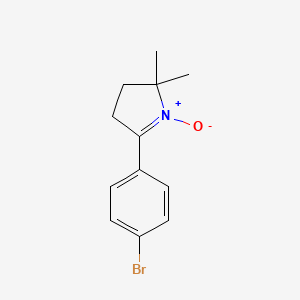

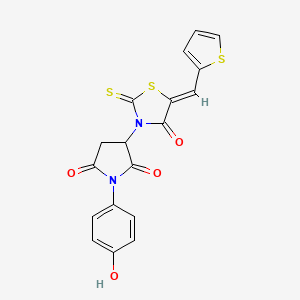

![5-chloro-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2983548.png)

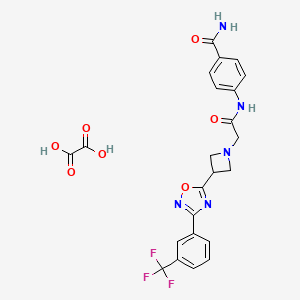

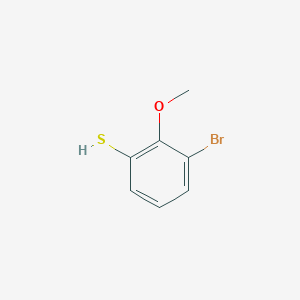

![N-(benzo[d]thiazol-2-yl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2983554.png)

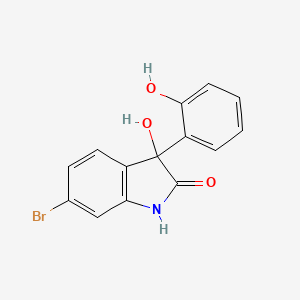

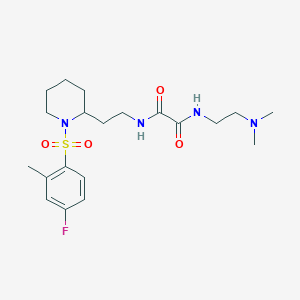

![[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2983566.png)

![N-[2,5-dioxo-6-(4-phenoxyphenyl)-3-pyrano[3,2-c]pyridinyl]benzamide](/img/structure/B2983567.png)